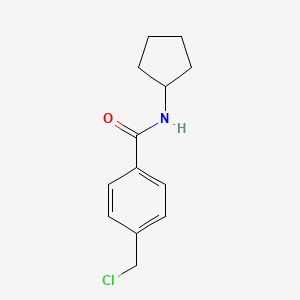

4-(chloromethyl)-N-cyclopentylbenzamide

Description

4-(Chloromethyl)-N-cyclopentylbenzamide is a benzamide derivative characterized by a chloromethyl group at the para position of the benzene ring and a cyclopentylamine substituent on the amide nitrogen. For example, similar compounds like N-(3-bromo-4-methylphenyl)-4-(chloromethyl)benzamide are synthesized via amide coupling between 4-(chloromethyl)benzoyl chloride and aromatic amines under inert conditions . The chloromethyl group enhances reactivity, making it a versatile precursor for further functionalization, such as nucleophilic substitution (SN2) reactions with amines or heterocycles .

The cyclopentyl group contributes to the compound’s steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. This structural motif is frequently employed in medicinal chemistry to optimize target binding and solubility profiles .

Properties

IUPAC Name |

4-(chloromethyl)-N-cyclopentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-9-10-5-7-11(8-6-10)13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZQPMLXHYWPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N-cyclopentylbenzamide typically involves the following steps:

Chloromethylation of Benzene Ring: The benzene ring is chloromethylated using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the chloromethyl group at the 4-position of the benzene ring.

Amidation: The chloromethylated benzene derivative is then reacted with cyclopentylamine to form the desired benzamide. This step is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(chloromethyl)-N-cyclopentylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of safer and more environmentally friendly chloromethylating agents, such as paraformaldehyde and hydrochloric acid, can also be considered to minimize the use of toxic reagents like chloromethyl methyl ether.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N-cyclopentylbenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-(chloromethyl)-N-cyclopentylbenzamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or improved mechanical strength.

Biological Studies: It can be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.

Industrial Applications: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-cyclopentylbenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

N-Benzyl-4-chlorobenzamide

- Molecular Formula: C₁₄H₁₂ClNO

- Key Features : Replaces the cyclopentyl group with a benzyl moiety.

- Synthesis : Typically prepared via amide coupling between 4-chlorobenzoyl chloride and benzylamine.

- Crystallographic data for similar compounds (e.g., 4-Chloro-N-methylbenzamide) reveal intermolecular N–H···O hydrogen bonding, which stabilizes crystal lattices .

4-Chloro-N-methylbenzamide

- Molecular Formula: C₈H₈ClNO

- Key Features : Simpler structure with a methyl group instead of cyclopentyl.

- Crystallography shows two independent molecules in the asymmetric unit linked via hydrogen bonds .

2-Chloro-N-cyclopentyl-4-[(methanesulfonyl)(methyl)amino]benzamide

- Molecular Formula : C₁₅H₂₀ClN₃O₃S

- Key Features: Introduces a methanesulfonyl-methylamino group at the ortho position.

- Synthesis : Likely involves sequential sulfonylation and amidation steps.

- Properties : The sulfonamide group enhances electronegativity and hydrogen-bonding capacity, which may improve target affinity in enzyme inhibition assays.

Reactivity and Functionalization Potential

- Chloromethyl vs. Bromo Substituents : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide () highlight that bromine’s lower electronegativity compared to chlorine may alter electronic effects and reaction kinetics in cross-coupling reactions.

- Amine Reactivity : The cyclopentylamine in the target compound offers a secondary amine for further derivatization, whereas N-(4-chlorobenzyl)cyclopentanamine () demonstrates the use of cyclic amines in enhancing conformational rigidity .

Biological Activity

4-(Chloromethyl)-N-cyclopentylbenzamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and biochemical interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-(chloromethyl)-N-cyclopentylbenzamide is C12H14ClN, with a molecular weight of 221.7 g/mol. The compound features a chloromethyl group attached to a cyclopentylbenzamide structure, which influences its reactivity and biological interactions.

Target Interactions

4-(Chloromethyl)-N-cyclopentylbenzamide is hypothesized to interact with various proteins and enzymes due to the presence of the chloromethyl and benzamide moieties. These interactions can lead to significant biochemical changes:

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify target biomolecules, including enzymes involved in metabolic pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as glutathione S-transferase, which plays a crucial role in detoxification processes.

Cellular Impact

The compound's influence on cellular processes is notable:

- Cell Signaling Pathways : Research indicates that 4-(chloromethyl)-N-cyclopentylbenzamide can alter signaling pathways such as MAPK, which is essential for cell proliferation and differentiation.

- Gene Expression Modulation : It has been observed to affect gene expression linked to various cellular functions, potentially leading to changes in cellular metabolism and function.

Case Studies and Experimental Data

- In Vitro Studies : Laboratory studies have demonstrated that 4-(chloromethyl)-N-cyclopentylbenzamide exhibits cytotoxic effects on certain cancer cell lines. For example, it has shown inhibitory effects on colon cancer cells, suggesting potential applications in cancer therapy .

- Animal Models : In vivo studies have indicated that varying dosages of the compound can lead to different biological outcomes. Lower doses may exhibit protective effects against inflammation, while higher doses could induce cytotoxicity.

- Biological Activity Table :

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Inhibition of colon cancer cell proliferation | |

| In Vivo | Dose-dependent effects on inflammation | |

| Enzyme Interaction | Inhibition of glutathione S-transferase |

Future Directions

The potential applications of 4-(chloromethyl)-N-cyclopentylbenzamide in drug development are promising. Future research should focus on:

- Toxicity Studies : Comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound for therapeutic use.

- Mechanistic Studies : Further exploration of its molecular mechanisms will help elucidate how it interacts with specific biological targets.

- Formulation Development : Investigating its incorporation into drug formulations could enhance its bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.